Sodium gallate (CAS 2053-21-6) is the monosodium salt of gallic acid, a well-characterized polyphenolic compound. In industrial and advanced laboratory procurement, it is primarily prioritized for its exceptional aqueous solubility, potent free-radical scavenging capabilities, and unique hydrotropic properties [1]. While its parent compound, gallic acid, is a ubiquitous baseline antioxidant, sodium gallate is specifically selected when formulators require a highly soluble, near-neutral pH material that can seamlessly integrate into high-concentration aqueous systems without precipitating or requiring organic co-solvents [2].
Substituting sodium gallate with generic gallic acid or lipophilic gallate esters (such as propyl or octyl gallate) routinely fails in aqueous formulations due to stark differences in phase behavior and solubility. Free gallic acid possesses a low aqueous solubility limit (~15 g/L) and imparts high acidity, which can destabilize sensitive co-ingredients [2]. Conversely, lipophilic esters require surfactants or lipid phases to dissolve. Furthermore, in biochemical assays targeting the GPRC6A receptor, substituting sodium gallate with complex green tea catechins like EGCG reverses the pharmacological effect from agonism to antagonism, rendering generic 'gallate' substitution scientifically invalid[1].
Sodium gallate demonstrates a dramatically higher solubility profile in water compared to its parent acid. Quantitative analyses establish the aqueous solubility limit of sodium gallate at approximately 0.67 mol/kg (roughly 128 g/L) at ambient temperatures [1]. In contrast, free gallic acid achieves a maximum solubility of only ~1.5 g/100 mL (15 g/L) under similar conditions [2]. This >8.5-fold increase in solubility allows for the creation of highly concentrated, single-phase liquid formulations.
| Evidence Dimension | Maximum aqueous solubility at 20-25°C |
| Target Compound Data | ~128 g/L (0.67 mol/kg) |
| Comparator Or Baseline | Gallic acid (~15 g/L) |
| Quantified Difference | >8.5-fold higher aqueous solubility for the sodium salt |
| Conditions | Pure water at ambient temperature |
Enables the formulation of highly concentrated aqueous antioxidant solutions without requiring organic co-solvents or heating.
Beyond its own solubility, sodium gallate acts as a functional hydrotrope capable of solubilizing highly recalcitrant hydrophobic molecules, such as riboflavin. Historical and modern formulation data confirm that adding sodium gallate to aqueous suspensions of riboflavin causes immediate dissolution, creating clear, high-concentration solutions [1]. In direct contrast, free gallic acid is explicitly noted as being 'not sufficiently soluble in water to give the desired solubilizing effect'[1].
| Evidence Dimension | Hydrotropic solubilization capacity for riboflavin |
| Target Compound Data | Functions as a primary hydrotrope, enabling immediate dissolution of riboflavin in water |
| Comparator Or Baseline | Free gallic acid (fails to solubilize due to low baseline solubility) |
| Quantified Difference | Binary functional difference (effective hydrotrope vs. ineffective/insoluble) |
| Conditions | Aqueous suspension of riboflavin at room temperature |
Allows formulators to use sodium gallate simultaneously as an active antioxidant and a functional solubilizer for other poorly soluble APIs.
In biochemical research, sodium gallate is a validated agonist for the GPRC6A receptor, a key target in energy metabolism and endocrine studies. In HEK-293 cells transfected with GPRC6A cDNA, sodium gallate dose-dependently stimulates ERK phosphorylation [1]. Crucially, structural modifications alter this activity: octyl gallate loses all agonist function, and the related green tea compound EGCG acts as a direct antagonist [1].
| Evidence Dimension | ERK phosphorylation fold-increase (Agonist vs. Antagonist activity) |
| Target Compound Data | Potent GPRC6A agonist |
| Comparator Or Baseline | EGCG (Antagonist) and Octyl gallate (Inactive) |
| Quantified Difference | Complete reversal of pharmacological action (agonism to antagonism) when substituting with EGCG |
| Conditions | In vitro HEK-293 cells transfected with GPRC6A cDNA |
Ensures reliable receptor activation for metabolic research, where substituting with other gallate derivatives yields false negatives or antagonistic effects.
The distinct solubility profile of sodium gallate facilitates highly efficient, low-cost purification during synthesis. Because sodium gallate is completely insoluble in anhydrous diethyl ether, crude reaction mixtures can be aggressively washed with ether to remove unreacted free gallic acid, which is highly ether-soluble [1]. This differential solubility allows for rapid isolation of the sodium salt at very high purities without requiring complex chromatography.
| Evidence Dimension | Solubility in anhydrous diethyl ether |
| Target Compound Data | Completely insoluble (retained as solid residue) |
| Comparator Or Baseline | Free gallic acid (highly soluble) |
| Quantified Difference | Absolute phase separation enabling >96% purity via simple solvent washing |
| Conditions | Post-synthesis solid residue washing |
Provides a highly scalable, low-cost purification pathway for industrial procurement and custom laboratory synthesis.
Due to its ~128 g/L aqueous solubility, sodium gallate is selected for liquid cosmetics, food preservatives, and injectable pharmaceuticals where organic solvents are prohibited. It outperforms free gallic acid by preventing precipitation during storage and maintaining a near-neutral pH [1].
Leveraging its hydrotropic properties, sodium gallate is used to formulate liquid multi-vitamin drops containing recalcitrant molecules like riboflavin. It replaces synthetic surfactants, acting simultaneously as a solubilizer and a stabilizing antioxidant [2].
For endocrinology and metabolic research, sodium gallate serves as a highly water-soluble, reliable GPRC6A agonist. It is prioritized over lipophilic esters (which lack activity) and EGCG (which acts as an antagonist) to ensure accurate ERK phosphorylation readouts in cell-based assays [3].
In green chemistry workflows, sodium gallate is utilized as a bio-based hydrotrope to extract and solubilize natural hydrophobic compounds from plant matrices. Its superior solubilization capacity compared to standard salting-in agents makes it a preferred procurement choice for sustainable extraction processes [1].